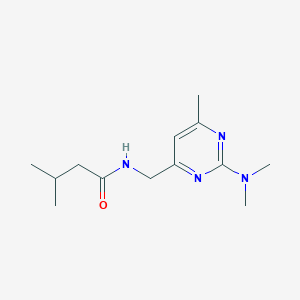
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a unique compound characterized by its distinctive chemical structure. Its molecular architecture features a pyrimidine ring with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a methylbutanamide moiety. This configuration bestows specific properties and reactivity, making it significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide typically involves a multi-step process. A common synthetic route starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups at specific positions. The final step involves the attachment of the methylbutanamide moiety. This process may utilize reagents such as dimethylamine, methyl iodide, and butanoyl chloride under controlled conditions to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactions in reactors designed for precise control of temperature, pressure, and reaction time. The synthesis may be optimized for yield and purity using catalysts and continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the pyrimidine ring or the amide moiety, potentially yielding reduced derivatives with altered properties.
Common Reagents and Conditions Used
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific solvents, temperatures, and times to optimize the desired outcomes.
Major Products Formed from These Reactions
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide finds applications in diverse scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in chemical reactions.
Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, often enzymes or receptors, influencing biological pathways. The dimethylamino group may facilitate binding to these targets, altering their activity and downstream effects. Understanding this mechanism is crucial for leveraging its potential in therapeutic and industrial applications.
Comparison with Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide can be compared with similar compounds such as:
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylpropanamide: Differing by the chain length in the amide moiety, which can affect reactivity and properties.
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide: Featuring an acetyl group instead of a butanamide, influencing its interaction with biological targets.
N-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide:
Each of these similar compounds possesses unique characteristics that can be leveraged in specific contexts, highlighting the versatility and significance of this compound in scientific research.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYRXFYSFQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














